1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its identifier UNC1079, is a synthetic compound with the molecular formula C28H42N4O2 and a molecular weight of approximately 466.66 g/mol. This compound features a central 1,4-phenylenebis structure flanked by two bipiperidin-1-ylmethanone moieties. Its solid form is characterized by a high purity level, often reported at 98% in commercial preparations .
The presence of the piperidine groups in the molecule suggests potential interest for its interaction with receptors containing similar binding pockets. Piperidine is a common scaffold in medicinal chemistry, known for its presence in various bioactive molecules PubChem, CID 5280. However, further research is needed to confirm this and elucidate any specific targets.
Some chemical suppliers offer 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), but the product information typically focuses on chemical properties and storage recommendations, with no mention of established scientific research applications example: BLD Pharm: .
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its potential biological activities. It has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit neuroprotective properties and could be beneficial in treating conditions such as neurodegenerative diseases .
The synthesis of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) typically involves the following steps:
These methods may vary slightly based on specific laboratory protocols or desired yields .
This compound has potential applications in medicinal chemistry and pharmacology. Its neuroactive properties make it a candidate for research into treatments for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, its structural characteristics may allow it to serve as a scaffold for further drug design efforts aimed at developing new therapeutics targeting central nervous system disorders .
Interaction studies involving 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) have focused on its binding affinity to various receptors in the brain. It has shown promising results in modulating dopamine receptor activity, which could be pivotal in treating conditions associated with dopaminergic dysfunctions. Further studies are required to elucidate its mechanism of action and potential side effects .
Several compounds share structural similarities with 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone). Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1,4-Phenylenediamine | Contains two amino groups | Used in dye manufacturing and polymer production |
1,4-Benzenedicarboxylic acid (Phthalic acid) | Contains two carboxylic acid groups | Commonly used as a plasticizer and in resin production |
1,4-Diazabicyclo[2.2.2]octane | A bicyclic compound | Known for its strong basicity and utility in organic synthesis |
4-(Bipiperidin-1-yl)methylphenol | Contains a bipiperidine and phenolic group | Potential antioxidant properties |
The uniqueness of 1,4-phenylenebis(1,4'-bipiperidin-1'-ylmethanone) lies in its dual bipiperidine structure combined with the phenylenebis framework, which enhances its biological activity compared to simpler derivatives like phthalic acid or benzenediamine.
1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), also known by its systematic IUPAC name [4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone, is a synthetic bis-amide compound with the molecular formula C₂₈H₄₂N₄O₂ and a molecular weight of 466.66 g/mol. Its CAS Registry Number is 1418741-86-2, and it is commonly referenced by the identifier UNC1079 in biochemical research. The compound is also cataloged under the ChEMBL ID CHEMBL2426474, emphasizing its relevance in medicinal chemistry.
The molecule features a central 1,4-phenylene group symmetrically linked to two bipiperidin-1-ylmethanone moieties. Each bipiperidine subunit consists of two fused piperidine rings, creating a rigid, three-dimensional scaffold. The carbonyl groups bridge the aromatic core and the nitrogen-rich heterocycles, contributing to its planar geometry and hydrogen-bonding capabilities.
Structural Feature | Description |
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Central aromatic ring | 1,4-disubstituted benzene core |
Bipiperidine moieties | Two fused piperidine rings per side chain |
Carbonyl bridges | Amide linkages connecting aromatic core to bipiperidine units |
Molecular symmetry | C₂ symmetry axis through the benzene ring |